REACTION_CXSMILES
|
C(O)(=O)C.[NH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+].CC(N(C)C)=O.F[C:30]1[CH:37]=[CH:36][C:33]([C:34]#[N:35])=[CH:32][CH:31]=1>O.C1(C)C=CC=CC=1>[NH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:30]2[CH:37]=[CH:36][C:33]([C:34]#[N:35])=[CH:32][CH:31]=2)=[CH:10][CH:9]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
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45.06 g
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Type
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reactant
|
Smiles
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C(C)(=O)O.NC(CC1=CC=C(C=C1)O)(C)C
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Name
|
|
Quantity
|
69.1 g
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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550 mL
|
Type
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reactant
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
24.46 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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166 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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134 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated to 75°-100° C
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Type
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TEMPERATURE
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Details
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the mixture was slowly heated
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Type
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CUSTOM
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Details
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reached 141° C
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Type
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TEMPERATURE
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Details
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The mixture was again heated
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Type
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CUSTOM
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Details
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collected in a toluene-
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Type
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ADDITION
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Details
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filled water trap for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
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to cool to room temperature
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Type
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FILTRATION
|
Details
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the solids were filtered
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Type
|
WASH
|
Details
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rinsed with toluene
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator to 77 g of syrup which
|
Type
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DISSOLUTION
|
Details
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was dissolved in EtOAc (400 mL)
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Type
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EXTRACTION
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Details
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This solution was extracted with water (400 mL)
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Type
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EXTRACTION
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Details
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the aqueous layer was back-extracted with EtOAc (100 mL)
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Type
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WASH
|
Details
|
The combined organic layers were washed with water (3×400 mL)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo to 53.4 g (100%) of oil which
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Name
|
|
Type
|
|
Smiles
|
NC(CC1=CC=C(OC2=CC=C(C#N)C=C2)C=C1)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |